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Compound of Interest

Compound Name:
(E)-4-(4-octadecylphenyl)-4-

oxobut-2-enoic acid

Cat. No.: B1139068 Get Quote

In-depth Technical Guide: (E)-4-(4-
octadecylphenyl)-4-oxobut-2-enoic acid
A comprehensive search for the physicochemical properties, experimental protocols, and

biological activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid has yielded no specific

data for this compound in publicly available scientific literature and chemical databases.

While general principles of organic chemistry can be used to predict the behavior of this

molecule, this guide cannot provide specific quantitative data, established experimental

protocols, or validated biological pathways as requested, due to the absence of published

research on this particular substance.

The structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, featuring a long lipophilic

octadecyl chain attached to a phenyl ring, which is in turn connected to a butenoic acid moiety,

suggests it would be a highly lipophilic, hydrophobic molecule with low aqueous solubility. The

presence of the carboxylic acid group would provide a site for ionization, making its solubility

pH-dependent.

Predicted Physicochemical Properties
Without experimental data, we can only provide estimations based on the chemical structure.

These are not substitutes for empirical measurements.
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Property
Predicted
Value/Characteristic

Rationale

Molecular Formula C28H44O3
Based on structural

components.

Molecular Weight 428.65 g/mol
Calculated from the molecular

formula.

Melting Point
Likely a waxy solid at room

temperature

The long alkyl chain would

likely lead to a relatively low

melting point compared to non-

alkylated analogs.

Boiling Point
High, with probable

decomposition

The high molecular weight and

presence of a carboxylic acid

would lead to a very high

boiling point, likely with

decomposition before boiling

at atmospheric pressure.

Solubility

Poor in water; Soluble in

nonpolar organic solvents

(e.g., hexane, chloroform)

The long C18 alkyl chain

confers significant hydrophobic

character.

pKa ~4-5

The carboxylic acid group is

expected to have a pKa in the

typical range for acrylic acids.

LogP Very high (>8)

The octadecyl group would

make this compound extremely

lipophilic.

Experimental Protocols
No specific experimental protocols for the synthesis, purification, or analysis of (E)-4-(4-
octadecylphenyl)-4-oxobut-2-enoic acid were found. However, a general synthetic approach

can be proposed based on established organic chemistry reactions.
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Proposed Synthetic Workflow
A plausible synthetic route would involve a Friedel-Crafts acylation of octadecylbenzene with

maleic anhydride.

Starting Materials

Reaction

Product

Octadecylbenzene

Friedel-Crafts Acylation

Maleic_Anhydride

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

Lewis Acid Catalyst (e.g., AlCl3)
Anhydrous Conditions

Click to download full resolution via product page

Proposed synthesis of the target compound.

Potential Biological Activity and Signaling Pathways
There is no published information on the biological activity of (E)-4-(4-octadecylphenyl)-4-
oxobut-2-enoic acid. The presence of a long alkyl chain suggests potential interactions with

lipid membranes and hydrophobic binding pockets of proteins. The enoic acid moiety is a

Michael acceptor and could potentially react with nucleophilic residues in proteins, suggesting

a possibility for covalent modification of biological targets.

Given the lipophilic nature, if this compound were to have biological activity, it would likely

involve pathways related to lipid metabolism, membrane function, or interaction with

hydrophobic signaling molecules.
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Hypothetical Cellular Interaction Pathway
The following diagram illustrates a hypothetical pathway for how a lipophilic molecule like this

might interact with a cell. This is a generalized representation and is not based on experimental

evidence for the specific compound.
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(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
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Hypothetical cellular uptake and interaction.
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In conclusion, while the chemical structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic
acid allows for predictions about its properties and potential synthesis, a lack of empirical data

means that this guide remains speculative. Further experimental research is necessary to

determine the actual physicochemical properties, develop robust experimental protocols, and

investigate any potential biological activity.

To cite this document: BenchChem. [Physicochemical properties of (E)-4-(4-
octadecylphenyl)-4-oxobut-2-enoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139068#physicochemical-properties-of-e-4-4-
octadecylphenyl-4-oxobut-2-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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